(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol synthesis
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol synthesis
Introduction
(1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol is a crucial chiral intermediate in the synthesis of Nirmatrelvir (PF-07321332), the active pharmaceutical ingredient in the oral antiviral medication Paxlovid. Developed by Pfizer, Paxlovid has demonstrated significant efficacy in the treatment of COVID-19 by inhibiting the SARS-CoV-2 main protease. The stereochemically complex structure of this intermediate necessitates a precise and well-controlled synthetic strategy to ensure the correct configuration of the final drug substance. This technical guide provides a detailed overview of the synthesis of this key intermediate, including experimental protocols and quantitative data, intended for researchers, scientists, and professionals in drug development.
Synthetic Pathway Overview
The synthesis of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol involves a multi-step sequence starting from commercially available materials. The core of the synthesis revolves around the stereoselective formation of the two chiral centers. A key transformation is the coupling of a Grignard reagent derived from 4-bromo-1-fluoro-2-methoxybenzene with a suitable chiral precursor.
Experimental Protocols
The following section details the experimental procedures for the synthesis of the target intermediate.
Step 1: Synthesis of (S)-tert-butyl 2-(formyl)morpholine-4-carboxylate
To a solution of (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate (1.0 eq) in dichloromethane (DCM, 10 volumes) is added Dess-Martin periodinane (1.2 eq) at 0 °C. The reaction mixture is stirred at room temperature for 2 hours. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford (S)-tert-butyl 2-(formyl)morpholine-4-carboxylate, which is used in the next step without further purification.
Step 2: Synthesis of (1R)-2-(5-fluoro-2-methoxyphenyl)-1-((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol
A solution of 4-bromo-1-fluoro-2-methoxybenzene (1.2 eq) in anhydrous tetrahydrofuran (THF, 5 volumes) is added dropwise to a suspension of magnesium turnings (1.3 eq) in anhydrous THF at room temperature under a nitrogen atmosphere. The mixture is heated to reflux for 2 hours to form the Grignard reagent. In a separate flask, a solution of (S)-tert-butyl 2-((tetrahydro-2H-pyran-4-yl)(hydroxy)methyl)morpholine-4-carboxylate (1.0 eq) in anhydrous THF (5 volumes) is cooled to -78 °C. The freshly prepared Grignard reagent is then added dropwise to this solution. The reaction mixture is stirred at -78 °C for 3 hours and then allowed to warm to room temperature overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel.
Step 3: Deprotection to yield (1R)-2-(5-fluoro-2-methoxyphenyl)-1-[(2S)-morpholin-2-yl]-1-(tetrahydro-2H-pyran-4-yl)ethanol
The product from the previous step is dissolved in a solution of 4 M HCl in 1,4-dioxane (10 volumes) and stirred at room temperature for 4 hours. The solvent is removed under reduced pressure, and the residue is dissolved in water and basified with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is extracted with dichloromethane, and the combined organic layers are dried over anhydrous sodium sulfate and concentrated to give the final product.
Data Presentation
| Step | Reactants | Reagents/Solvents | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| 1 | (S)-tert-butyl 2-(hydroxymethyl)morpholine-4-carboxylate | Dess-Martin periodinane, DCM | 0 to RT | 2 | ~95 (crude) | - |
| 2 | 4-bromo-1-fluoro-2-methoxybenzene, (S)-tert-butyl 2-((tetrahydro-2H-pyran-4-yl)(hydroxy)methyl)morpholine-4-carboxylate | Mg, THF | -78 to RT | 12 | 75-85 | >98 |
| 3 | (1R)-2-(5-fluoro-2-methoxyphenyl)-1-((S)-4-(tert-butoxycarbonyl)morpholin-2-yl)-1-(tetrahydro-2H-pyran-4-yl)ethanol | 4 M HCl in 1,4-dioxane | RT | 4 | 90-95 | >99 |
Mandatory Visualization
